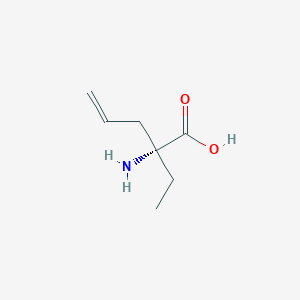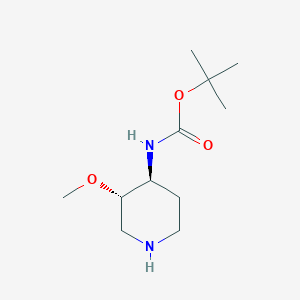![molecular formula C12H10N2O2 B15073013 4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid CAS No. 1346686-65-4](/img/structure/B15073013.png)
4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid is a heteroaromatic compound that belongs to the bipyridine family. Bipyridines are known for their versatile applications in various fields, including coordination chemistry, catalysis, and material science. The unique structure of 4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid, which includes a methyl group and a carboxylic acid group, makes it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a boronic acid derivative of one pyridine is coupled with a halogenated derivative of another pyridine in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of bipyridine derivatives, including 4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The bipyridine ring can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylate salts.
Reduction: Dihydrobipyridine derivatives.
Substitution: Halogenated bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its role in developing new pharmaceuticals with antimicrobial properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in redox reactions, catalysis, and electron transfer processes. The molecular targets include metal centers in enzymes and catalytic systems, where the bipyridine ligand facilitates electron transfer and stabilizes reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: Known for its strong coordination ability with metals and used extensively in catalysis.
4,4’-Bipyridine: Used in the formation of viologens and electrochromic devices.
3,3’-Bipyridine: Less common but used in specific coordination chemistry applications.
Uniqueness: 4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which provide additional sites for functionalization and enhance its versatility in forming complexes and participating in various chemical reactions .
Eigenschaften
CAS-Nummer |
1346686-65-4 |
|---|---|
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
5-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-2-3-14-11(4-8)9-5-10(12(15)16)7-13-6-9/h2-7H,1H3,(H,15,16) |
InChI-Schlüssel |
KMBQINANGSAPFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C2=CC(=CN=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine](/img/structure/B15072940.png)
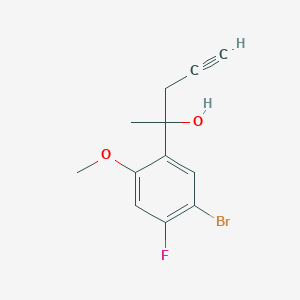
![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
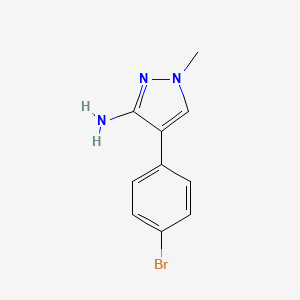
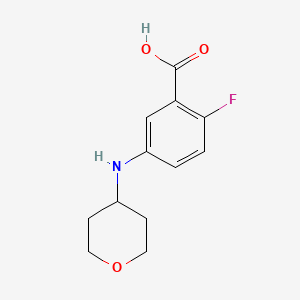
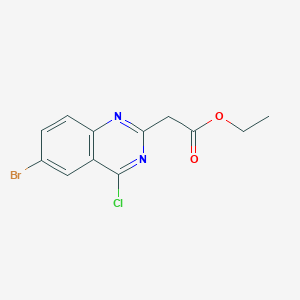

![3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15072979.png)
![2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)
![5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole](/img/structure/B15072995.png)

